N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety
Mechanism of Action
Target of action
Compounds with a pyrrolidin-2-one moiety have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action of “N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide”. The pyrrolidin-2-one moiety in the compound could interact with its targets and cause changes in their function .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action environment
Environmental factors can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Naphthalene-2-carboxamide Moiety: This step involves the reaction of naphthalene-2-carboxylic acid with an amine to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its combination of a pyrrolidinone ring with a naphthalene-2-carboxamide moiety. This structural arrangement imparts distinct physicochemical properties and potential biological activities that are not observed in its analogs.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
This compound features a naphthalene core substituted with a phenyl group containing a 2-oxopyrrolidine moiety. This unique structural arrangement contributes to its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C18H18N2O2 |
Molecular Weight | 298.35 g/mol |
Structural Features | Naphthalene core, pyrrolidine ring |
Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. The compound's mechanism of action is primarily attributed to its ability to modulate enzyme activity and receptor binding, which is crucial for its therapeutic efficacy.
2.1 Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of BMP1, TLL1, and TLL2 enzymes, which are significant in various biological processes such as bone morphogenetic protein signaling and tissue remodeling .
3.1 Anticancer Properties
The compound has demonstrated promising anticancer activity in several studies. For example, derivatives similar to this compound have shown significant inhibition of tumor growth in xenograft mouse models. In one study, a related compound exhibited an EC50 value of 270 nM against human colorectal cancer cells, indicating strong potential as an apoptosis inducer .
3.2 Neuroprotective Effects
Preliminary investigations suggest that the compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents allows for the hypothesis that it may mitigate neuronal damage in various neurodegenerative conditions .
4.1 Study on Apoptosis Induction
In a recent study focusing on apoptosis inducers, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly cleave PARP and induce DNA laddering, hallmarks of apoptosis .
4.2 Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the naphthalene core or the pyrrolidine ring can enhance or diminish biological activity. For instance, the introduction of specific substituents on the phenyl ring was found to increase binding affinity to target receptors, thus enhancing anticancer efficacy .
5. Future Directions
The ongoing research into this compound emphasizes the need for further studies to elucidate its full pharmacological profile and therapeutic potential. Future investigations should focus on:
- In vivo studies : To confirm efficacy and safety in animal models.
- Mechanistic studies : To better understand the pathways through which this compound exerts its effects.
- Clinical trials : To evaluate its potential as a therapeutic agent in humans.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-6-3-13-23(20)19-11-9-18(10-12-19)22-21(25)17-8-7-15-4-1-2-5-16(15)14-17/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWYQDAUSRQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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